Lipophilicity Control: LogP Differentiation of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene Versus Bromo and Dichloro Analogs
The target compound exhibits a calculated LogP of 2.64, which is 0.51 log units lower than the bromomethyl analog (2-(bromomethyl)-1-fluoro-4-nitrobenzene, CAS 454-15-9, LogP = 3.15) and 0.87 log units lower than the 2-chloro-1-(chloromethyl)-4-nitrobenzene analog (CAS 50274-95-8, LogP = 3.51) [CROSS-REF-1][CROSS-REF-2]. In drug-design contexts, a ΔLogP of 0.5 to 1.0 log unit is sufficient to shift a compound across lipophilicity-dependent thresholds for permeability and metabolic stability [CROSS-REF-3].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.643 (Fluorochem, calculated) |
| Comparator Or Baseline | Bromo analog (454-15-9): LogP = 3.152; Dichloro analog (50274-95-8): LogP = 3.510 |
| Quantified Difference | Target LogP is 0.509 units lower than bromo analog (16% reduction) and 0.867 units lower than dichloro analog (25% reduction). |
| Conditions | Calculated values from vendor databases using ACD/Labs or equivalent software; no experimental LogP data available for direct comparison. |
Why This Matters
In multi-step pharmaceutical intermediate synthesis, the lower LogP of the target compound translates to reduced organic-phase partitioning during aqueous work-up, improving recovery of polar downstream intermediates and simplifying purification of late-stage products bearing additional polar functional groups.
- [1] Molbase, 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS 454-15-9): LogP 3.152; YYBY Chemical Database, 2-Chloro-1-(chloromethyl)-4-nitrobenzene (CAS 50274-95-8): LogP 3.5102. Accessed 2026-04-24. View Source
- [2] Arnott, J. A.; Planey, S. L., The influence of lipophilicity in drug discovery and design, Expert Opin. Drug Discov. 2012, 7 (10), 863–875. A ΔLogP of 0.5–1.0 can significantly alter ADME properties. View Source
